molecular formula C13H16N2O2 B1372558 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine CAS No. 1021245-75-9

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B1372558
CAS No.: 1021245-75-9
M. Wt: 232.28 g/mol
InChI Key: FXUHTGXQSPUYJB-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is a heterocyclic compound that contains an oxazole ring substituted with a 4-butoxyphenyl group

Scientific Research Applications

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine has several scientific research applications:

Safety and Hazards

The safety data sheet for “4-N-Butoxyphenyl isocyanate” indicates that it may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation. It is harmful if swallowed or inhaled .

Relevant Papers Several papers have been identified that discuss compounds with structures similar to “3-(4-Butoxyphenyl)-1,2-oxazol-5-amine”. These include studies on the synthesis and antibacterial activity of related compounds , the synthesis of "N-(4-butoxyphenyl)acetamide" , and the molecular mechanism of the shape memory effect of a polymer fiber containing a similar compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine typically involves the reaction of 4-butoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized using acetic anhydride to yield the desired oxazole derivative . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature, depending on the specific reaction.

Major Products

The major products formed from these reactions include various substituted oxazoles, oxazole N-oxides, and reduced oxazole derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Butoxyphenyl derivatives: Compounds such as 4-butoxyphenylacetic acid and 4-butoxyphenylamine share structural similarities.

    Oxazole derivatives: Other oxazole compounds like 2-phenyl-1,2-oxazole and 4-methyl-1,2-oxazole.

Uniqueness

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is unique due to the presence of both the 4-butoxyphenyl group and the oxazole ring, which confer specific chemical and biological properties. This combination allows for unique interactions in chemical reactions and potential biological activities that are not observed in simpler or less substituted analogs .

Properties

IUPAC Name

3-(4-butoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-8-16-11-6-4-10(5-7-11)12-9-13(14)17-15-12/h4-7,9H,2-3,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUHTGXQSPUYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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